molecular formula C7H9NO2 B3051682 5-Methoxy-2-methylpyridine 1-oxide CAS No. 35392-66-6

5-Methoxy-2-methylpyridine 1-oxide

Cat. No. B3051682
CAS RN: 35392-66-6
M. Wt: 139.15 g/mol
InChI Key: HAMUUCVAFXJSLN-UHFFFAOYSA-N
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Patent
US04230714

Procedure details

A solution consisting of 5-methoxy-2-methylpyridine (12.3 g.) and 30% hydrogen peroxide (12 ml.) dissolved in glacial acetic acid (50 ml) was heated in a steam bath for a period of 12 hours and then allowed to stand overnight (~16 hours) at room temperature (~25° C.). Water (5 ml.) was next added to the mixture, followed by manganese dioxide until effervescence ceased. The resulting mixture was then filtered and the recovered filtrate was subsequently evaporated under reduced pressure to afford crude 5-methoxy-2-methylpyridine-N-oxide (yield, 13.5 g.) as the residual oil.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1.[OH:10]O.O>C(O)(=O)C.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N+:7]([O-:10])[CH:8]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
COC=1C=CC(=NC1)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a steam bath for a period of 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
(~16 hours)
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(~25° C.)
FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the recovered filtrate was subsequently evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC(=[N+](C1)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.